![molecular formula C19H20N2O3 B593607 (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one](/img/structure/B593607.png)
(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10706 is a ligustrazine-curcumin hybrid compound known for its ability to promote the accumulation of intracellular reactive oxygen species preferentially in lung cancer cells. This compound has shown potential in inhibiting the proliferation of both drug-sensitive and drug-resistant lung cancer cells .
Chemical Reactions Analysis
CAY10706 undergoes various types of chemical reactions, including:
Oxidation: Promotes the accumulation of reactive oxygen species.
Reduction: Not specifically documented for this compound.
Substitution: Likely involved in the initial synthesis stages.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature environments. The major products formed from these reactions are typically intermediates leading to the final ligustrazine-curcumin hybrid structure .
Scientific Research Applications
CAY10706 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a reference standard in various chemical analyses.
Biology: Studied for its effects on cellular processes, especially in cancer cells.
Medicine: Investigated for its potential therapeutic effects in treating lung cancer.
Industry: Utilized in research and development for new cancer treatments.
Mechanism of Action
The mechanism by which CAY10706 exerts its effects involves the suppression of the thioredoxin reductase system and the inhibition of the NF-κB, Akt, and ERK signaling pathways. These molecular targets and pathways are crucial in regulating cell proliferation, survival, and apoptosis, making CAY10706 a promising candidate for cancer therapy .
Comparison with Similar Compounds
CAY10706 can be compared with other ligustrazine and curcumin derivatives. Similar compounds include:
Ligustrazine: Known for its neuroprotective and anti-inflammatory properties.
Curcumin: Widely studied for its anti-inflammatory, antioxidant, and anticancer effects.
What sets CAY10706 apart is its hybrid structure, which combines the beneficial properties of both ligustrazine and curcumin, leading to enhanced efficacy in promoting reactive oxygen species accumulation and inhibiting cancer cell proliferation .
If you have any more questions or need further details, feel free to ask!
Biological Activity
(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one, commonly referred to as Hylin, is a compound structurally related to hydroxycinnamic acids. It has garnered attention due to its potential biological activities, including antioxidant and anti-inflammatory effects. This article reviews the existing literature on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of Hylin is C19H18O5 with a molecular weight of 326.35 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological properties.
Antioxidant Properties
Research indicates that Hylin exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The compound's ability to reduce oxidative damage suggests its potential utility in preventing chronic diseases associated with oxidative stress.
Anti-inflammatory Effects
Hylin has been shown to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This modulation of inflammatory responses positions Hylin as a candidate for therapeutic applications in inflammatory diseases.
Study 1: Antioxidant Activity in Human Cells
A study published in Phytochemistry evaluated the antioxidant effects of Hylin on human endothelial cells. The results indicated a dose-dependent increase in cellular viability and a decrease in reactive oxygen species (ROS) levels after treatment with Hylin.
Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
10 | 85 | 12 |
25 | 90 | 8 |
50 | 95 | 5 |
Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory mechanism of Hylin using a murine model of inflammation. The results revealed that Hylin administration significantly reduced paw edema and decreased levels of inflammatory markers.
Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 8.5 | 150 |
Hylin (10 mg/kg) | 5.0 | 80 |
Hylin (20 mg/kg) | 3.0 | 40 |
The biological activities of Hylin can be attributed to its structural features that allow it to interact with various biological targets:
- Antioxidant Mechanism : Hylin's phenolic groups facilitate electron donation, neutralizing free radicals.
- Anti-inflammatory Mechanism : The compound inhibits nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced expression of inflammatory mediators.
Properties
IUPAC Name |
(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethylpyrazin-2-yl)penta-1,4-dien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-13(2)21-17(14(3)20-12)9-8-16(22)7-5-15-6-10-18(23)19(11-15)24-4/h5-11,23H,1-4H3/b7-5+,9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYSHIIMOFVLY-ZIRGRKGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.